Methyl carbazate
Overview
Description
Methyl carbazate is a chemical compound that has been studied for various applications, including its potential as an antitumor and antifilarial agent. It has been synthesized through different chemical transformations and has shown significant biological activity in various assays. For instance, methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a derivative of this compound, demonstrated notable in vivo antifilarial activity and cytotoxic activity against leukemia cells .
Synthesis Analysis
The synthesis of this compound derivatives involves several chemical reactions. For example, methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate was prepared from 2-amino-4-(chloromethyl)thiazole as a starting material . Another synthesis route involves the reaction of 1,1-carbonyldiimidazole (CDI) with MeNH3Cl to produce N-methyl carbamoylimidazole, which acts as a methyl isocyanate substitute and can be used to synthesize various N-methylureas, carbamates, and thiocarbamates . Additionally, methyl N-phenyl carbamate has been synthesized from aniline using methyl formate, suggesting an alternative route to carbamates .
Molecular Structure Analysis
The molecular structure of this compound derivatives has been characterized using various spectroscopic techniques. For instance, the structure of methyl 3-[(E)-(2-hydroxy-1-naphthyl)methylidene]carbazate was confirmed through powder X-ray diffraction, FT-IR, FT-RAMAN spectra, and NMR spectroscopy . The crystal structures of several transition metal complexes based on this compound have also been determined by single-crystal X-ray diffraction, revealing different space groups and coordination environments .
Chemical Reactions Analysis
This compound and its derivatives participate in a variety of chemical reactions. The reactivity of N-methyl carbamoylimidazole with nucleophiles such as amines, amino acids, thiols, and alcohols has been explored, leading to the formation of corresponding ureas, carbamates, and thiocarbamates . The synthesis of methyl 4,5-dihydro-2H-pyrazolo[3,4-a]carbazole-3-carboxylates from 1-oxo-1,2,3,4-tetrahydrocarbazoles demonstrates the versatility of carbazole derivatives in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives have been extensively studied. For example, the bluish-green emitting organic compound methyl 3-[(E)-(2-hydroxy-1-naphthyl)methylidene]carbazate exhibits specific absorption and emission properties, with a melting point of 205 °C . The thermal stability and sensitivity of energetic transition metal complexes based on this compound have been investigated using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), showing good thermal stabilities and acceptable sensitivity levels .
Scientific Research Applications
1. Optical and Electrical Properties
Methyl carbazate derivatives demonstrate significant potential in optical and electrical applications. For example, methyl-3-(2-furylmethylidene) carbazate shows notable optical, thermal, dielectric, and mechanical properties, making it useful for various technological applications (Gomathi & Gopalakrishnan, 2015). Similarly, another derivative, methyl 3-[(E)-(2-hydroxy-1-naphthyl)methylidene]carbazate, exhibits bluish-green emission properties, which could have potential applications in fluorescence and antimicrobial activities (Gomathi, Srinivasan, Velmurugan, & Gopalakrishnan, 2015).
2. Chemical Reaction Studies
Studies on the kinetic behavior of this compound in the gas phase provide insights into its chemical properties, such as its reaction mechanisms and product formation, which can be relevant in various chemical synthesis processes (Herize, Mora, Lezama, Márquez, Córdova, & Chuchani, 2009).
3. Crystal Structure Analysis
The examination of various this compound compounds, such as methyl 3-(4-methylbenzylidene)carbazate, offers detailed insights into their crystal structures, which is fundamental for understanding their potential applications in materials science (Li, Zhang, & Jian, 2010).
4. Catalysis in Chemical Reactions
This compound-based compounds can act as catalysts in certain chemical reactions. For instance, transition metal complexes based on this compound have shown excellent catalytic performance in the thermal decomposition of ammonium perchlorate, which could have applications in energetics and materials science (Yang, Wang, Li, Du, Wang, & Zhang, 2019).
5. Applications in Organic Synthesis
This compound is also used in organic synthesis. For example, a study demonstrated its use in the oxidative radical cyclization of 2-(azidomethyl)phenyl isocyanides, leading to the production of quinazoline-2-carboxylates. This indicates its potential in the synthesis of complex organic compounds (Kumar, Begum, & Imran, 2020).
6. Corrosion Inhibition
Methyl carbamate, a related compound, has been studied for its corrosion inhibition properties on copper in acidic environments, suggesting potential applications in material protection and industrial maintenance (John, Kuruvilla, & Joseph, 2013).
Mechanism of Action
Target of Action
Methyl carbazate, also known as methoxycarbonylhydrazine , is a derivative of carbamate Carbamates, in general, are known to interact with various enzymes and proteins .
Mode of Action
Carbamates, the class of compounds to which this compound belongs, are known to interact with their targets through the formation of carbamate groups . These groups can bind with neutral amine groups to form a carbamate, a post-translational modification known as carbamylation .
Biochemical Pathways
Carbamates, in general, are involved in various biochemical processes, including the capture of co2 by plants, an essential process for their growth .
Pharmacokinetics
It’s known that this compound has a boiling point of 108 °c/12 mmhg (lit) and a melting point of 70-73 °C (lit) , which may influence its bioavailability.
Result of Action
It has been used in the preparation of methyl 3- (4-methyl-benzyl-idene)carbazate and in the synthesis of imidazo [1,5-d] [1,2,4]triazines .
Action Environment
It’s known that this compound should be stored in a dark place, sealed in dry, at room temperature . This suggests that light, moisture, and temperature could potentially affect its stability and efficacy.
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl N-aminocarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O2/c1-6-2(5)4-3/h3H2,1H3,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJRIDQGVSJLLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020835 | |
Record name | Methyl carbazate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6294-89-9 | |
Record name | Methyl carbazate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6294-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl carbazate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006294899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl carbazate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11709 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hydrazinecarboxylic acid, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl carbazate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl carbazate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.965 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL CARBAZATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L5442J16Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.